molecular formula C14H15FN2O3 B2687930 Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate CAS No. 1436163-11-9

Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate

Cat. No.: B2687930
CAS No.: 1436163-11-9
M. Wt: 278.283
InChI Key: JICGORQBVXEAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate” is a chemical compound with the molecular formula C14H15FN2O3. It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the search results. The CAS Number of this compound is 853355-83-6, and its molecular weight is 237.233 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis and Structural Characterization : Triorganotin(IV) derivatives of amino acids showcase the diverse applications in synthesizing complex molecules. The structural characterization of these compounds, through techniques like NMR and X-ray diffraction, aids in understanding their properties and potential uses in further chemical synthesis (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Cytotoxic Effect and Drug Design : Research into novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives, which share functional group similarities, emphasizes their importance in drug discovery, particularly for their cytotoxic effects against tumor cell lines. Such compounds have shown significant inhibitory effects, suggesting potential in designing anticancer drugs (Flefel, Abbas, Mageid, & Zaghary, 2015).

Pharmacological Applications

Antioxidant and Enzyme Inhibition : The synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligand demonstrate significant antioxidant properties and selective inhibitory activities against xanthine oxidase. Such studies are crucial for developing new therapeutic agents targeting oxidative stress and related diseases (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Material Science and Engineering

Solubility and Thermodynamic Modeling : Understanding the solubility of chemical compounds in various solvents is essential for their application in material science, such as in the purification process or material fabrication. Research on compounds like 2-amino-5-methylthiazole in different organic solvents provides insights into solubility trends and thermodynamic properties, which are applicable in the optimization of reactions and material processing (Chen, Chen, Cheng, Cong, Du, & Zhao, 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the use and study of this compound are not specified in the search results. It’s part of a collection of rare and unique chemicals, indicating that it may have potential for research and development in various fields of chemistry .

Properties

IUPAC Name

methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-20-14(19)10-17(8-7-16)13(18)6-5-11-3-2-4-12(15)9-11/h2-4,9H,5-6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICGORQBVXEAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)CCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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